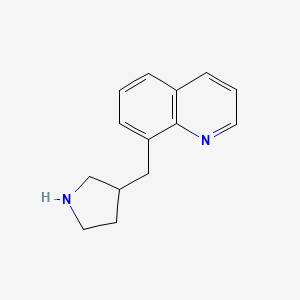

8-(Pyrrolidin-3-ylmethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, while pyrrolidine is a saturated heterocyclic amine known for its versatility in drug discovery . The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound a compound of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 8-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde in the presence of a base . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. These methods may include the use of microwave irradiation, ionic liquids, or other green chemistry techniques to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

8-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

8-(Pyrrolidin-3-ylmethyl)quinoline has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the pyrrolidine ring can enhance binding affinity and selectivity for certain protein targets .

Vergleich Mit ähnlichen Verbindungen

8-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other quinoline derivatives such as:

Quinoline: The parent compound, known for its broad range of biological activities.

8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.

Quinolone: A class of compounds with potent antibacterial activity.

The unique combination of the quinoline and pyrrolidine moieties in this compound provides distinct chemical and biological properties that are not observed in its individual components or other similar compounds .

Biologische Aktivität

8-(Pyrrolidin-3-ylmethyl)quinoline is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinoline and its derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves reactions that modify the quinoline core to introduce the pyrrolidine moiety. Various methods have been reported, including:

- Condensation Reactions : Utilizing aldehydes and amines to form the pyrrolidine ring.

- Cyclization Techniques : Employing cyclization methods to incorporate the pyrrolidine into the quinoline structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its interaction with key metabolic pathways in cancer cells. Specifically, it has been shown to modulate the activity of pyruvate kinase muscle isoform 2 (PKM2), a crucial enzyme in cancer metabolism.

-

Mechanism of Action :

- The compound reduces intracellular pyruvate levels in cancer cells, leading to decreased cell viability and altered cell-cycle distribution.

- In vitro studies demonstrated higher cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) compared to normal cells, indicating selectivity towards malignant cells .

- Case Studies :

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects.

- In Vitro Testing :

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

8-(pyrrolidin-3-ylmethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-12-5-2-7-16-14(12)13(4-1)9-11-6-8-15-10-11/h1-5,7,11,15H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKSINURLRRTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.